molecular formula C10H7NO2 B1388364 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde CAS No. 1184913-66-3

1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde

Cat. No.: B1388364
CAS No.: 1184913-66-3
M. Wt: 173.17 g/mol
InChI Key: NGSSGCKGXBKZHT-UHFFFAOYSA-N
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Description

1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde (CAS 1184913-66-3) is a high-purity chemical building block primarily utilized in medicinal chemistry and drug discovery research. This compound features the 1-oxo-1,2-dihydroisoquinoline scaffold, a privileged structure in the design of bioactive molecules. Its key research value lies in its role as a precursor for the synthesis of protease inhibitors. Specifically, derivatives based on this core structure have been identified as promising inhibitors of West Nile Virus (WNV) NS2B-NS3 protease, a trypsin-like serine protease essential for viral replication . The aldehyde functional group is a critical reactive handle, allowing researchers to efficiently generate focused libraries of compounds for biological screening through reactions with various amines . The product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use. Handle with care in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-oxo-2H-isoquinoline-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-6-7-2-1-3-9-8(7)4-5-11-10(9)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSSGCKGXBKZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC(=O)C2=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654952
Record name 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184913-66-3
Record name 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formylation via Vilsmeier-Haack Reaction

The most common and reliable method to introduce the aldehyde group at the 5-position of 1-oxo-1,2-dihydroisoquinoline is the Vilsmeier-Haack formylation. This involves treating the isoquinoline precursor with a Vilsmeier reagent generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

  • Procedure : The isoquinoline derivative is dissolved in anhydrous DMF, and POCl₃ is added dropwise under an inert atmosphere at low temperatures (0–5 °C). The reaction mixture is then gradually warmed to 40–60 °C and stirred for several hours (typically 8–12 hours).
  • Outcome : The aldehyde group is selectively introduced at the 5-position due to the electronic and steric environment of the ring.
  • Yield : Optimized conditions yield approximately 60–70% of the desired product.
  • Purification : Column chromatography using ethyl acetate/hexane mixtures is employed to isolate the pure aldehyde.

Key reaction parameters influencing yield and purity:

Parameter Typical Range Effect on Yield and Purity
Temperature 0–60 °C Higher temperatures may increase side reactions; optimal at ~40 °C
POCl₃ equivalents 1.1–1.5 equivalents Excess POCl₃ can lead to overreaction
Reaction time 8–12 hours Insufficient time leads to incomplete formylation
Solvent purity Anhydrous DMF Moisture causes hydrolysis and lower yields

Palladium-Catalyzed Cascade Cyclization–Coupling

A more recent and advanced synthetic route involves palladium-catalyzed cascade cyclization of trisubstituted allenamides with arylboronic acids, which can be tailored to produce substituted 1,2-dihydroisoquinoline derivatives, including aldehyde-substituted variants.

  • Mechanism : The reaction proceeds via intramolecular cyclization of the allenamide, followed by transmetallation with arylboronic acid to form the isoquinoline core.
  • Catalysts and Conditions :
    • Pd(OAc)₂ (5–10 mol%)
    • Ligand: P(o-tolyl)₃ (10–20 mol%)
    • Base: NaOH (5 equivalents)
    • Solvent: dioxane/H₂O (4:1)
    • Temperature: 50–80 °C
  • Yields : The method provides moderate to high yields (55–88%) depending on substrate and conditions.
  • Advantages : This method allows for the introduction of various substituents and functional groups, offering structural diversity.

Cyclization of Precursors Under Acidic or Basic Conditions

Other synthetic approaches involve the cyclization of appropriately substituted benzylamines or propargylamines under acidic or basic conditions to form the dihydroisoquinoline core, followed by selective oxidation or formylation steps to install the aldehyde group.

  • These methods often require multi-step synthesis, including:
    • Preparation of N-(2-bromobenzyl) propargylamines
    • Palladium-catalyzed cyclization
    • Subsequent oxidation or formylation to introduce the aldehyde

Detailed Research Findings and Comparative Analysis

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Vilsmeier-Haack Formylation POCl₃, DMF, 0–60 °C, 8–12 h 60–70 Straightforward, selective formylation Requires strict anhydrous conditions
Pd-Catalyzed Cascade Cyclization Pd(OAc)₂, P(o-tolyl)₃, NaOH, dioxane/H₂O, 50–80 °C 55–88 High structural diversity, mild conditions More complex catalyst system, substrate-specific
Cyclization of Propargylamines Propargylamines, Pd catalyst, followed by oxidation/formylation Moderate to good Versatile for substituted derivatives Multi-step, longer synthesis time

Analytical and Reproducibility Considerations

  • Spectroscopic Characterization :

    • ¹H NMR : Aldehyde proton appears as a singlet near δ 9.8–10.2 ppm.
    • ¹³C NMR : Aldehyde carbon resonates at ~190–195 ppm; lactam carbonyl at ~165–170 ppm.
    • IR Spectroscopy : C=O stretch of aldehyde at ~1700 cm⁻¹; lactam C=O at ~1650 cm⁻¹.
    • Mass Spectrometry : Molecular ion peaks consistent with isoquinoline derivatives.
  • Reproducibility Tips :

    • Maintain anhydrous and inert atmosphere conditions during formylation.
    • Use freshly distilled or high-purity reagents such as POCl₃ and DMF.
    • Monitor reactions by TLC or HPLC to ensure completeness.
    • Validate intermediates before proceeding to subsequent steps.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Research indicates that derivatives of 1-oxo-1,2-dihydroisoquinoline have shown potential as antiviral agents. For instance, a study highlighted the synthesis of compounds based on this scaffold that exhibited inhibitory activity against West Nile Virus (WNV) protease, suggesting its potential application in antiviral drug development . The structural features of the compound allow for modifications that can enhance biological activity and selectivity.

Neuroprotective Effects
Another area of interest is the neuroprotective properties of isoquinoline derivatives. Compounds derived from 1-oxo-1,2-dihydroisoquinoline have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. This opens avenues for developing therapeutic agents aimed at neuroprotection .

Organic Synthesis

Building Block in Synthesis
1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde serves as an important building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as cyclization and functionalization. For example, palladium-catalyzed reactions involving this compound can lead to the formation of substituted 1,2-dihydroisoquinolines with diverse functional groups, enhancing their utility in synthetic organic chemistry .

Cascade Reactions
The compound has been employed in cascade reactions that allow for the efficient construction of multiple bonds and rings in a single synthetic step. This approach not only saves time but also minimizes waste, making it an attractive strategy in green chemistry .

Case Studies and Research Findings

StudyApplicationFindings
Antiviral ActivityIdentified inhibitors of WNV protease from 1-oxo-1,2-dihydroisoquinoline derivatives.
NeuroprotectionDemonstrated protective effects against oxidative stress in neuronal cells.
Organic SynthesisDeveloped a method for synthesizing substituted 1,2-dihydroisoquinolines via palladium-catalyzed reactions.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde with structurally related compounds, focusing on molecular properties, reactivity, and applications.

Positional Isomers

Compounds with aldehyde groups at different positions on the isoquinoline ring exhibit distinct electronic and steric profiles:

Compound Name Molecular Formula Molecular Weight Functional Group Key Differences
1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde C₁₀H₇NO₂ 173.17 Aldehyde (-CHO) Aldehyde at 4-position; potential steric hindrance from adjacent carbonyl group
This compound C₁₀H₇NO₂ 173.17 Aldehyde (-CHO) Aldehyde at 5-position; optimal electronic environment for reactivity
1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde C₁₀H₇NO₂ 173.17 Aldehyde (-CHO) Aldehyde at 6-position; possible resonance stabilization with the carbonyl group

Key Insight : The 5-position aldehyde in the target compound likely offers balanced electronic and steric properties, enhancing its utility in synthetic pathways compared to 4- or 6-position isomers.

Functional Group Variants

Substitution of the aldehyde group with other functional groups alters reactivity and applications:

Compound Name Molecular Formula Molecular Weight Functional Group Reactivity/Applications
1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile C₁₀H₆N₂O 170.17 Nitrile (-CN) Participates in hydrolysis to carboxylic acids or cycloadditions; less electrophilic than aldehyde
1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid C₁₀H₇NO₃ 189.17 Carboxylic acid (-COOH) Forms salts or esters; used in pharmaceutical intermediates (e.g., supplier GIHI CHEMICALS emphasizes its role in APIs)
This compound C₁₀H₇NO₂ 173.17 Aldehyde (-CHO) High electrophilicity; suitable for Schiff base formation or redox reactions

Key Insight : The aldehyde derivative is more reactive than nitrile or carboxylic acid analogs, making it preferable for dynamic synthetic routes requiring electrophilic centers.

Saturated Ring Derivatives

Hydrogenation of the isoquinoline ring modifies stability and bioactivity:

Compound Name Molecular Formula Molecular Weight Structural Feature Applications
2-Benzyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde C₁₇H₁₅NO₂ 265.31 Tetrahydro ring + benzyl group Increased lipophilicity; potential enhanced biological activity (e.g., CNS-targeting drugs)
This compound C₁₀H₇NO₂ 173.17 Dihydro ring Intermediate for unsaturated pharmacophores; versatile in cross-coupling reactions

Key Insight : Saturation (e.g., tetrahydro derivatives) improves metabolic stability but reduces aromatic conjugation, affecting electronic properties.

Biological Activity

1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde is a compound belonging to the isoquinoline alkaloids class, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes an isoquinoline core with an aldehyde functional group. This structural configuration is significant as it allows for interactions with various biological targets, potentially influencing numerous biochemical pathways.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . Preliminary studies suggest it may inhibit the proliferation of various cancer cell lines, including:

  • Human promyelocytic leukemia (HL-60)
  • Breast cancer (MCF-7)
  • Burkitt’s lymphoma (Raji)
  • Colon cancer (LoVo)

In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in these cancer cells. For instance, compounds structurally related to 1-Oxo-1,2-dihydroisoquinoline have shown IC50 values as low as 16.5 µM against cancer cell lines, indicating significant potency .

Anti-inflammatory Activity

The compound also shows potential anti-inflammatory properties . Isoquinoline derivatives are known to modulate inflammatory pathways, suggesting that this compound may influence cytokine production and inflammatory mediator release. This activity could be beneficial in conditions characterized by chronic inflammation.

The mechanisms underlying the biological activities of this compound involve several biochemical interactions:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • DNA Interaction : Its structural properties suggest it could intercalate with DNA, disrupting normal cellular processes and promoting apoptosis in cancer cells.

Research Findings

A systematic review of literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Identified potential anti-inflammatory and anticancer properties; suggested further pharmacological exploration.
Demonstrated antiproliferative activity on multiple human cancer cell lines with significant selectivity indices.
Explored the synthesis of related compounds with promising anti-HIV and antibacterial activities; indicated structural modifications could enhance efficacy.

Case Studies

While direct case studies focusing solely on this compound are sparse, related isoquinoline compounds have been evaluated in clinical settings for their anticancer effects. For example:

  • A study on diethyl 6,8-dibenzyloxy-3,4-dihydroisoquinoline derivatives showed significant anticancer activity with a favorable safety profile in preclinical models .

Q & A

Basic: What are the recommended synthetic routes for 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde?

The compound is typically synthesized via multi-step organic reactions, including cyclization and oxidation steps. For instance, the isoquinoline scaffold can be constructed using a Friedel-Crafts acylation followed by intramolecular cyclization. Post-synthetic modifications, such as formylation at the 5-position, require careful control of reaction conditions (e.g., temperature, catalyst selection) to avoid side reactions. Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS) is critical to confirm structural integrity .

Advanced: How can structural modifications of this scaffold enhance protease inhibitory activity?

Structure-activity relationship (SAR) studies are essential. For example, substituting the aldehyde group at position 5 with electron-withdrawing groups (e.g., nitriles or carboxylic acids) can modulate binding affinity to viral proteases, as demonstrated in studies targeting West Nile Virus. Computational modeling (e.g., molecular docking) and in vitro enzymatic assays are used to evaluate modifications. Bioisosteric replacements, such as replacing the aldehyde with a hydrazide, may improve metabolic stability while retaining activity .

Basic: What analytical techniques are recommended for assessing purity and stability?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis (>95% recommended for biological assays). Stability studies under varying pH, temperature, and light conditions should be conducted using accelerated degradation protocols. Quantify degradation products via LC-MS and monitor aldehyde oxidation by tracking the formation of carboxylic acid derivatives .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Discrepancies often arise from assay variability (e.g., enzyme source, buffer conditions). To address this, replicate studies using standardized protocols (e.g., uniform substrate concentrations, pH 7.4 buffers) and include positive controls (e.g., known protease inhibitors). Cross-validate findings with orthogonal assays, such as cellular infectivity models, to confirm mechanistic relevance .

Basic: What are the key considerations for designing solubility studies?

Use a tiered approach:

Experimental determination: Shake-flask method with HPLC quantification.

Computational prediction: LogP calculations (e.g., using ChemAxon or ACD/Labs).

Formulation aids: Test co-solvents (e.g., DMSO for in vitro) or cyclodextrins for in vivo applications. Document solvent effects on aldehyde reactivity to avoid artifacts .

Advanced: How can computational methods guide the optimization of this scaffold?

Combine molecular dynamics (MD) simulations and density functional theory (DFT) to predict binding modes and electronic properties. For example, MD can model the interaction between the aldehyde group and catalytic cysteine residues in viral proteases. Validate predictions with mutagenesis studies and kinetic assays (e.g., KiK_i measurements) .

Basic: What safety protocols are critical when handling this compound?

The aldehyde group is prone to oxidation and may release formaldehyde under acidic conditions. Use inert atmospheres (N2_2/Ar) during synthesis and storage. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory. Monitor air quality for volatile aldehydes using OSHA-compliant sensors .

Advanced: How can researchers integrate this scaffold into dual-action therapeutic agents?

Design hybrid molecules by conjugating the isoquinoline core with pharmacophores targeting complementary pathways (e.g., antiviral + anti-inflammatory). Use click chemistry (e.g., azide-alkyne cycloaddition) for modular assembly. Evaluate synergy via combination index (CI) assays and transcriptomic profiling .

Basic: What are the best practices for storing this compound?

Store under inert gas at −20°C in amber vials to prevent light-induced degradation. Lyophilization is recommended for long-term storage. Periodically assess stability via 1H^1H-NMR to detect oxidation or polymerization .

Advanced: How can metabolomics identify off-target effects of derivatives?

Use high-resolution mass spectrometry (HR-MS) coupled with untargeted metabolomics to profile cellular metabolites post-treatment. Pathway analysis tools (e.g., MetaboAnalyst) can map perturbations to specific biochemical networks. Cross-reference with toxicity databases (e.g., Tox21) to prioritize safer derivatives .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde
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1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.